Bienvenue dans la boutique en ligne BenchChem!

[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride

BCP bioisostere aqueous solubility drug-likeness

[3-(Oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride (CAS 2731007-46-6) is a bifunctional chemical probe and synthetic intermediate that pairs the strained bicyclo[1.1.1]pentane (BCP) core—a validated nonclassical bioisostere for para-substituted phenyl rings —with a reactive hydrazine terminus and a tetrahydropyran (oxane) solubilizing group. The compound belongs to the growing class of BCP-hydrazine building blocks employed in fragment-based drug discovery (FBDD), DNA-encoded library (DEL) synthesis, and the generation of BCP-pyrazole and BCP-indole scaffolds.

Molecular Formula C10H20Cl2N2O
Molecular Weight 255.18 g/mol
CAS No. 2731007-46-6
Cat. No. B6208417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride
CAS2731007-46-6
Molecular FormulaC10H20Cl2N2O
Molecular Weight255.18 g/mol
Structural Identifiers
SMILESC1COCCC1C23CC(C2)(C3)NN.Cl.Cl
InChIInChI=1S/C10H18N2O.2ClH/c11-12-10-5-9(6-10,7-10)8-1-3-13-4-2-8;;/h8,12H,1-7,11H2;2*1H
InChIKeyYHFOHYQKDCJLCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-(Oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]hydrazine Dihydrochloride (CAS 2731007-46-6): A 3D-Rich BCP Hydrazine Building Block for sp³-Enriched Drug Discovery Libraries


[3-(Oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride (CAS 2731007-46-6) is a bifunctional chemical probe and synthetic intermediate that pairs the strained bicyclo[1.1.1]pentane (BCP) core—a validated nonclassical bioisostere for para-substituted phenyl rings [1]—with a reactive hydrazine terminus and a tetrahydropyran (oxane) solubilizing group. The compound belongs to the growing class of BCP-hydrazine building blocks employed in fragment-based drug discovery (FBDD), DNA-encoded library (DEL) synthesis, and the generation of BCP-pyrazole and BCP-indole scaffolds [2]. Its molecular formula is C₁₀H₂₀Cl₂N₂O (MW 255.18 g/mol), with the dihydrochloride salt form ensuring enhanced aqueous solubility and solid-state stability relative to the free base [3].

Why [3-(Oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]hydrazine Dihydrochloride Cannot Be Replaced by Simpler BCP-Hydrazines or Amine Analogs: A Substitution Risk Analysis


Procurement decisions that treat all BCP-hydrazine building blocks as interchangeable overlook critical structure–property relationships that govern downstream synthetic utility and physicochemical outcomes. The parent compound bicyclo[1.1.1]pentan-1-ylhydrazine (CAS 1403746-38-2) lacks the oxane substituent, resulting in a substantially lower molecular weight (171.07 vs. 255.18 g/mol) and markedly different hydrophilicity, which alters reactivity in condensation and cyclocondensation steps [1]. The corresponding amine analog, 3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride (CAS 2757956-64-0), replaces the hydrazine –NH–NH₂ motif with a primary amine –NH₂ group, thereby eliminating the capacity for hydrazone formation, heterocycle construction (pyrazoles, indoles, pyridazines), and the nucleophilicity profile required for library diversification [2]. Substituting with a different 3-substituted BCP-hydrazine (e.g., 3-phenyl, 3-cyclopentyl, or 3-CF₃ variants) alters the steric and electronic environment at the bridgehead position, which can shift reaction yields, regioselectivity, and the physicochemical profile of final conjugates—directly impacting lead optimization timelines [3].

[3-(Oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]hydrazine Dihydrochloride: Quantitative Differentiation Evidence for Scientific Procurement


Evidence Item 1: Aqueous Solubility Enhancement Conferred by the BCP Core vs. Phenyl Bioisostere — Class-Level Inference from γ-Secretase Inhibitor Series

A critical limitation of this evidence guide is that no published head-to-head comparative data exist for [3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride itself. However, compelling class-level evidence demonstrates that the BCP core—which constitutes the central scaffold of this compound—confers substantial and reproducible aqueous solubility advantages over analogous phenyl-ring-containing architectures. In the landmark γ-secretase inhibitor study by Stepan et al. (2012), replacement of the para-substituted fluorophenyl ring in compound 1 with a BCP motif (compound 3) increased kinetic solubility from 0.60 μM to 216 μM at pH 6.5 (a ~360-fold improvement) and thermodynamic solubility from 1.70 μM to 19.7 μM (~11.6-fold improvement) [1]. Users evaluating this BCP-hydrazine building block for library synthesis can reasonably expect that the BCP scaffold—particularly when paired with the oxane solubilizing group—will impart enhanced aqueous solubility to downstream conjugates relative to phenyl-, biphenyl-, or naphthyl-containing analogs.

BCP bioisostere aqueous solubility drug-likeness γ-secretase

Evidence Item 2: Passive Membrane Permeability Advantage of BCP-Containing Compounds Over Phenyl Analogs — Class-Level Cross-Study Comparison

The BCP scaffold is consistently associated with improved passive membrane permeability relative to phenyl-containing counterparts, a property that directly impacts oral bioavailability potential. In the same γ-secretase inhibitor series, the BCP analog (compound 3) demonstrated significantly enhanced passive permeability compared to phenyl analog 1, which translated into ~4-fold increases in both Cₘₐₓ and AUC in a mouse oral absorption model [1]. In a separate LpPLA₂ inhibitor study, BCP incorporation was evaluated alongside ChromLogD₇.₄ and artificial membrane permeability (AMP) measurements, confirming that the BCP motif positively modulates permeability while maintaining target potency [2]. Although these data derive from fully elaborated drug-like molecules rather than the hydrazine building block itself, the directional permeability benefit of the BCP core is robustly established across multiple chemotypes and target classes, suggesting that conjugates prepared from this BCP-hydrazine building block are likely to exhibit improved permeability relative to phenyl-hydrazine analogs.

BCP permeability PAMPA oral absorption passive diffusion

Evidence Item 3: Metabolic Stability in Human Liver Microsomes (HLM) — Class-Level Evidence for BCP Scaffold Resistance to CYP450-Mediated Oxidation

The saturated, three-dimensional BCP scaffold inherently resists cytochrome P450-mediated oxidative metabolism, which is a primary clearance pathway for aromatic ring-containing compounds. A pairwise comparison study using over 150,000 HLM intrinsic clearance values from the Pfizer internal database demonstrated that replacement of phenyl rings with saturated bicyclic systems consistently reduces metabolic turnover [1]. In the antimalarial series reported by Tse et al. (2020), a BCP analogue (compound 22) showed significantly improved metabolic properties compared to its parent phenyl compound while maintaining equipotent antiplasmodial activity [2]. Although these data are chemotype-specific and not generated from the hydrazine building block directly, the metabolic stability advantage is a general property of the BCP core arising from its high s-character bridgehead C–H bonds (bond dissociation energies >100 kcal/mol), which resist hydrogen-atom abstraction by CYP450 enzymes. The additional oxane substituent on the target compound may further modulate metabolic stability, though no direct microsomal stability data for the specific compound are publicly available.

BCP metabolic stability HLM CYP450 microsomal clearance

Evidence Item 4: Synthetic Versatility — BCP-Hydrazine as a Gateway to BCP-Pyrazoles and BCP-Indoles vs. Amine Analogs

The hydrazine (–NH–NH₂) functional group on this compound enables a distinct set of synthetic transformations that are inaccessible to the corresponding BCP-amine analog. Bunker et al. (2011) demonstrated that 1-bicyclo[1.1.1]pentylhydrazine serves as a direct precursor to 1-bicyclo[1.1.1]pentylpyrazoles and 1-bicyclo[1.1.1]pentylindoles through condensation with 1,3-dicarbonyl compounds or Fischer indole synthesis conditions [1]. The development of scalable routes to 1-bicyclo[1.1.1]pentylpyrazoles (BCPPs) by Nicolaou et al. (2020) further underscores the growing demand for BCP-hydrazine intermediates in medicinal chemistry [2]. The oxane substituent at the 3-position of the BCP core differentiates this specific compound from the parent BCP-hydrazine by providing an additional vector for hydrogen-bonding interactions, which can be leveraged in fragment-based screening to probe target binding sites that accommodate tetrahydropyran moieties. In contrast, the amine analog 3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-amine is limited to amide coupling, reductive amination, and urea formation—reactions that do not directly yield the nitrogen-rich heterocycles accessible from hydrazine precursors.

BCP-pyrazole synthesis hydrazine cyclocondensation heterocycle diversification DNA-encoded library

Evidence Item 5: Physicochemical Differentiation — Molecular Weight, logP Modulation, and Salt-Form Advantage Over Free Base and Other BCP-Hydrazine Salts

This compound is supplied as the dihydrochloride salt, which offers tangible handling and formulation advantages over the free base form. The dihydrochloride salt (MW 255.18 g/mol) has substantially higher aqueous solubility than the corresponding free base due to ionization of both hydrazine nitrogen atoms at physiological and preparative pH, facilitating dissolution in aqueous buffers for biochemical assays and parallel synthesis workflows [1]. In comparison to the mono-hydrochloride salt of the parent BCP-hydrazine (MW 134.61 g/mol) or the dihydrochloride of the unsubstituted BCP-hydrazine (MW 171.07 g/mol), the target compound's oxane substituent increases molecular weight by ~84–121 Da, which can be strategically exploited in fragment-growing campaigns where incremental increases in molecular weight and polarity are desired. The oxane oxygen provides an additional hydrogen-bond acceptor (HBA) site, increasing the total HBA count from 2 (for the parent BCP-hydrazine) to 3, which can enhance aqueous solubility and target-binding interactions without introducing the metabolic liabilities associated with aromatic rings [2].

BCP physicochemical properties dihydrochloride salt molecular weight logP solubility enhancement

Optimal Research and Procurement Scenarios for [3-(Oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]hydrazine Dihydrochloride


Fragment-Based Drug Discovery (FBDD) Library Design Requiring 3D sp³-Rich Hydrazine Fragments

Fragment libraries enriched with three-dimensional, sp³-hybridized scaffolds consistently outperform flat, aromatic-dominated libraries in terms of hit diversification and downstream developability [1]. This compound, with its BCP core (validated phenyl bioisostere), reactive hydrazine handle, and oxane solubilizing group, is an ideal fragment for primary screening libraries. The hydrazine motif enables fragment elaboration via hydrazone formation or heterocycle construction directly from the screening hit, bypassing the need for de novo synthesis of a functionalized analog. The BCP core's demonstrated solubility advantage over phenyl-containing fragments (~360-fold kinetic solubility improvement observed for BCP vs. phenyl in the Stepan et al. series) suggests that hits derived from this fragment are less likely to suffer from solubility-limited false negatives [2].

DNA-Encoded Library (DEL) Synthesis for Kinase and CNS Target Screening

DNA-encoded library technology requires building blocks that undergo efficient, high-yielding on-DNA reactions while maintaining DNA integrity. The hydrazine moiety participates in condensation reactions under mild aqueous conditions compatible with DNA, making BCP-hydrazine derivatives particularly suitable for DEL construction [1]. The BCP scaffold's favorable impact on CNS drug-like properties—including improved passive permeability and reduced P-glycoprotein efflux—has been documented in the γ-secretase inhibitor context, where BCP-containing compound 3 achieved excellent brain penetration in mouse models [2]. For DEL campaigns targeting CNS kinases, GPCRs, or neurodegenerative disease targets, this building block offers a privileged starting point that incorporates both the 3D character required for selectivity and the permeability characteristics needed for blood–brain barrier penetration.

Late-Stage Functionalization and Lead Optimization: BCP-Hydrazine as a Key Intermediate for BCP-Heterocycle Synthesis

In lead optimization programs where a phenyl or heteroaryl ring has been identified as a metabolic soft spot or solubility liability, scaffold hopping to the BCP bioisostere is an established strategy [1]. This hydrazine building block enables direct synthesis of BCP-pyrazole, BCP-indole, BCP-pyridazine, and BCP-acyl hydrazide analogs of the lead compound through well-precedented cyclocondensation chemistry [2]. The oxane substituent provides an additional vector for modulating logD and hydrogen-bonding capacity, which can be used to fine-tune the physicochemical profile of the optimized lead without resynthesizing the entire BCP core. For medicinal chemistry teams facing solubility-limited or metabolism-limited lead series, procurement of this building block enables rapid exploration of BCP bioisostere space with minimal synthetic investment.

Academic and Industrial Collaborative Medicinal Chemistry Projects Requiring Structurally Unique, Publication-Ready Building Blocks

Collaborative drug discovery projects, particularly those funded by consortia or public–private partnerships, increasingly demand building blocks that combine chemical novelty with demonstrated relevance to drug-like property optimization. This compound's combination of the BCP scaffold (now a well-validated bioisostere with >280 citations for the landmark Stepan et al. paper), hydrazine functionality (enabling diverse heterocycle outputs), and the oxane substituent (providing additional H-bonding and polarity) positions it as a high-value intermediate for projects seeking to generate structurally differentiated compound collections [1]. The dihydrochloride salt form ensures ease of handling, long-term storage stability, and consistent quality across batches when sourced from reputable suppliers—factors that are critical for reproducibility in multi-site collaborative research [2].

Quote Request

Request a Quote for [3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.